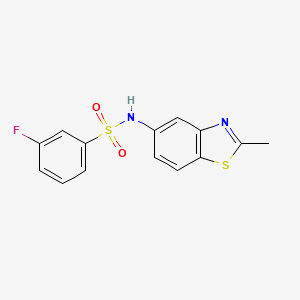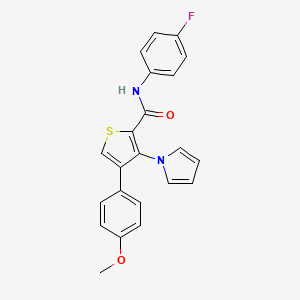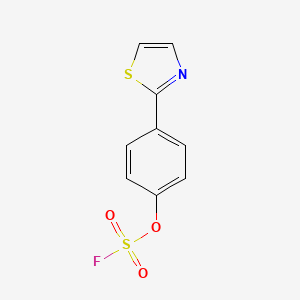![molecular formula C21H18BrN3 B2895046 N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine CAS No. 618405-91-7](/img/structure/B2895046.png)
N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are a class of compounds that have been found in many important synthetic drug molecules . They have shown clinical and biological applications due to their ability to bind with high affinity to multiple receptors . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of various scaffolds of indole for screening different pharmacological activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR . These techniques can provide information about the chemical shifts of various protons and carbons in the molecule .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions. For example, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be analyzed using techniques such as FT-IR and ESI-MS . These techniques can provide information about the functional groups present in the molecule and its molecular weight .
Scientific Research Applications
Synthetic Chemistry Applications
- Novel Pyridine Derivatives Synthesis : A study described the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including compounds structurally related to N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine. These derivatives exhibited potential as chiral dopants for liquid crystals, highlighting their application in materials science (Ahmad et al., 2017).
Mechanism of Action
Target of Action
The primary target of CHEMBL2070848, also known as N-((4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl)pyridin-2-amine, is the Vitamin D3 receptor . This receptor plays a crucial role in the regulation of calcium and phosphate metabolism, which is essential for the maintenance of healthy bones and teeth.
Future Directions
properties
IUPAC Name |
N-[(4-bromophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRADSKWXOJBRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Br)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

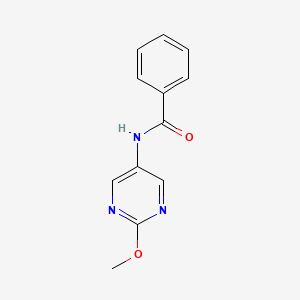
![N'-[2-[4-(7-Aminoheptyl)piperazin-1-yl]ethyl]heptane-1,7-diamine](/img/structure/B2894965.png)
![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)
![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)
![N-ethyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894970.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)
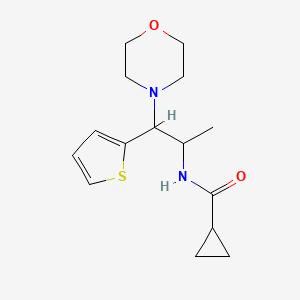
![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2894975.png)
![Tert-butyl (3AS,7S,7AS)-7-{[(benzyloxy)carbonyl]amino-octahydrofuro[3,2-C]pyridine-5-carboxylate](/img/structure/B2894977.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)
